molecular formula C22H30N6O B2597431 3-Cyclohexyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1040647-50-4

3-Cyclohexyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2597431
CAS No.: 1040647-50-4
M. Wt: 394.523
InChI Key: LPSUEMXOSODCIL-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one (CAS 1040647-50-4) is a synthetic organic compound with a molecular formula of C22H30N6O and a molecular weight of 394.5 g/mol . This chemical features a distinct molecular architecture comprising a pyridazine core linked to a piperazine ring, further extended by a cyclohexyl-propanone chain, creating a multifunctional scaffold with potential for diverse receptor interactions . Compounds featuring piperazinyl-pyridazine cores, similar to this molecule, have demonstrated significant research value in neuroscience, particularly as central nervous system (CNS) penetrant ligands for neurotransmitter receptors . Specifically, structurally related 6-(piperidin-1-yl)pyridazines have been identified as novel pan-muscarinic antagonists with attractive CNS penetration profiles (e.g., rat brain:plasma Kp = 2.1) and potent activity at human muscarinic receptors (IC50 values <200 nM) . The absence of a prototypical basic amine moiety in such series expands the chemical diversity of receptor antagonists and provides researchers with valuable tools for investigating cholinergic signaling and receptor function . This compound is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-cyclohexyl-1-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c29-22(9-6-18-4-2-1-3-5-18)28-16-14-27(15-17-28)21-8-7-20(25-26-21)24-19-10-12-23-13-11-19/h7-8,10-13,18H,1-6,9,14-17H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSUEMXOSODCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multiple steps, including the formation of the pyridazinyl and piperazinyl groups, followed by their coupling with the cyclohexyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-Cyclohexyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/Structure Core Features Key Substituents/Modifications Potential Applications/Properties Reference
3-Cyclohexyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one Piperazine, pyridazine, pyridine, cyclohexyl-propanone Pyridin-4-ylamino, cyclohexyl Kinase inhibition, CNS-targeted drug delivery N/A
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) Pyrazolo[3,4-d]pyrimidine p-Tolyl, imino group Anticancer agents (DNA intercalation)
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (6, 8) Fused pyrazole-triazole-pyrimidine Variable aryl/alkyl groups Antiviral activity (enzyme inhibition)
N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine Piperazine, pyridine, cyclopentyl-isopropyl Trifluoromethyl, tetrahydro-2H-pyran G protein-coupled receptor (GPCR) modulation
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) Pyrimidinone, tetrazole, coumarin Coumarin-3-yl, phenyl-pyrazole Fluorescent probes, antimicrobial agents

Physicochemical and Pharmacological Properties

  • Solubility : Piperazine and pyridazine moieties likely confer moderate water solubility, whereas coumarin-containing analogs (e.g., 4i) may suffer from reduced solubility due to aromatic stacking .
  • Bioactivity : Pyrazolotriazolopyrimidines () show isomerization-dependent activity (e.g., 6 vs. 7), suggesting that the target compound’s pyridazine configuration could influence its selectivity .

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